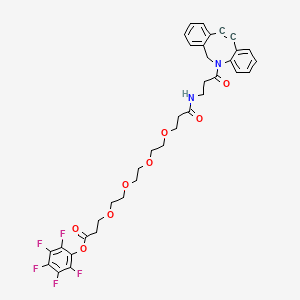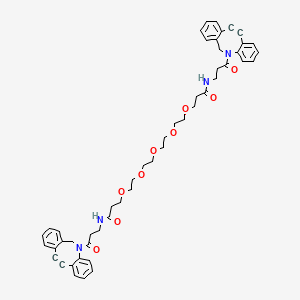
CJ-1383
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CJ-1383 is a novel Cell-Permeable STAT3 Inhibitor, targeting the SH2 domain.
Aplicaciones Científicas De Investigación
Nuclear Waste Transmutation Research
CJ-1383 has been studied for its applications in nuclear waste transmutation. The thermal neutron cross section and resonance integral of the reaction involving cesium isotopes, including Cs-137, a component of nuclear waste, have been measured, providing fundamental data for research in this area (Sekine, Hatsukawa, Kobayashi, Harada, Watanabe, & Katoh, 1993).
Nuclear Reaction Study
Research has explored the role of CJ-1383 in various nuclear reactions. For example, the isomeric ratio of Ce isotopes produced in different nuclear reactions, including those involving CJ-1383, has been examined, offering insights into the nuclear reaction mechanisms (Thiep, An, Cuong, Hue, Vinh, Belov, & Maslov, 2017).
Nuclear Waste Remediation
CJ-1383's application in nuclear waste remediation is significant. For instance, its use in the selective removal of Cs+, Sr2+, and Ni2+ ions, which are byproducts of uranium and plutonium fission processes in nuclear power plants, has been studied. This research is crucial for reducing waste volume and disposal costs (Mertz, Fard, Malliakas, Manos, & Kanatzidis, 2013).
Soil Erosion Research
CJ-1383 has been used in soil erosion research. For example, Cs-137, a component of CJ-1383, has been applied as a radionuclide tracer in soil erosion and sediment source studies, helping to understand erosion rates and mechanisms (Feng Ming, 2002).
Cancer Research
In cancer research, CJ-1383 has been identified as a potential therapeutic agent. It acts as a conformationally constrained, cell-permeable small-molecule inhibitor targeting the SH2 domain in STAT3, a protein involved in cancer cell growth and survival. This research highlights its potential in cancer therapy (Chen, Bai, Bernard, Nikolovska-Coleska, Gomez, Zhang, Yi, & Wang, 2010).
Radiological Decontamination
The use of CJ-1383 in decontaminating building material surfaces from radiological agents like Cs-137 has been evaluated. This research is crucial for developing technologies and methods for removing radioactive material from different surfaces, especially in high-value buildings and infrastructure (Yaar, Hakmon, Halevy, Bar‐Ziv, Vainblat, Iflach, Assulin, Avraham, Kaminski, Stilman, & Serre, 2017).
Propiedades
Nombre del producto |
CJ-1383 |
|---|---|
Fórmula molecular |
C50H74N7O9P |
Peso molecular |
948.1558 |
Nombre IUPAC |
4-((S)-3-(((5S,8S,10aR)-8-((R)-3-((1H-Imidazol-4-yl)methyl)-4-(benzylamino)-4-oxobutanoyl)-3-methyl-6-oxodecahydropyrrolo[1,2-a][1,5]diazocin-5-yl)amino)-3-oxo-2-palmitamidopropyl)phenyl dihydrogen phosphate |
InChI |
InChI=1S/C50H74N7O9P/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-47(59)54-43(30-37-22-25-42(26-23-37)66-67(63,64)65)49(61)55-44-35-56(2)29-28-41-24-27-45(57(41)50(44)62)46(58)32-39(31-40-34-51-36-53-40)48(60)52-33-38-19-16-15-17-20-38/h15-17,19-20,22-23,25-26,34,36,39,41,43-45H,3-14,18,21,24,27-33,35H2,1-2H3,(H,51,53)(H,52,60)(H,54,59)(H,55,61)(H2,63,64,65)/t39-,41-,43+,44+,45+/m1/s1 |
Clave InChI |
ICGKSTPOCOGKOP-HMCMNTIXSA-N |
SMILES |
O=P(O)(OC1=CC=C(C[C@H](NC(CCCCCCCCCCCCCCC)=O)C(N[C@H]2CN(C)CC[C@](CC[C@H]3C(C[C@@H](CC4=CNC=N4)C(NCC5=CC=CC=C5)=O)=O)([H])N3C2=O)=O)C=C1)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CJ-1383; CJ 1383; CJ1383 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1192442.png)



